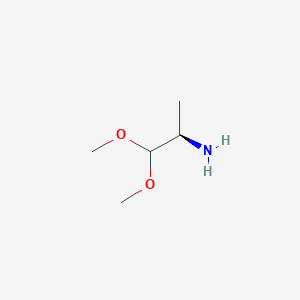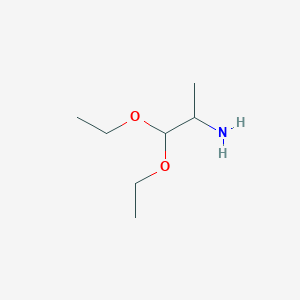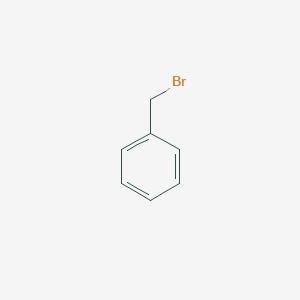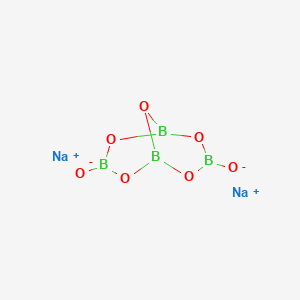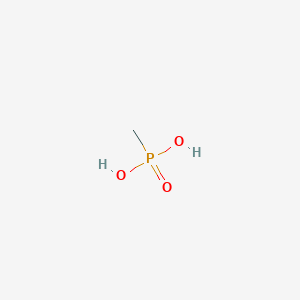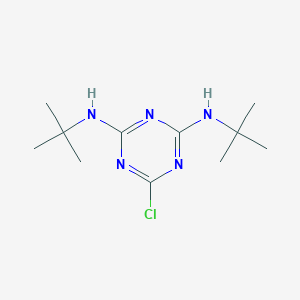
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves multi-step chemical processes starting from simple precursors. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds can be synthesized from 2,4,6-trichloro-1,3,5-triazine, demonstrating the versatility of triazine derivatives in forming complex ligands for metal complexes (Hermon & Tshuva, 2008). Another example includes the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, highlighting the potential for structural variation and the influence on physical properties (Díaz‐Ortiz et al., 2003).
Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives, including 6-chloro-N,N'-bis(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine, is characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of related compounds reveals insights into the electronic distribution and the impact of substituents on the triazine core's properties. Studies on compounds like 3,3'-dimethyl-5,5'-bis(1,2,4-triazine) have utilized high-resolution X-ray diffraction and DFT calculations to analyze electrostatic properties and charge distribution, providing a foundation for understanding the complexation abilities of these molecules (Courcot et al., 2007).
Chemical Reactions and Properties
1,3,5-Triazine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. The functional groups attached to the triazine ring, such as chloro groups or amino groups, can participate in nucleophilic substitution reactions, cyclization, and addition reactions. These reactions are crucial for further modifying the triazine core for specific applications. Studies on related triazine compounds have explored their reactivity, demonstrating the potential for creating complex molecular architectures (Geng et al., 2023).
Physical Properties Analysis
The physical properties of 1,3,5-triazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the 6-chloro-N,N'-bis(1,1-dimethylethyl) group affects these properties, making the compound suitable for various applications. Investigations into the synthesis and properties of triazine-containing podands, for example, shed light on the influence of the triazine core on the extraction and transport properties of these compounds (Chupakhin et al., 2004).
Chemical Properties Analysis
The chemical properties of 1,3,5-triazine derivatives, such as reactivity towards electrophiles and nucleophiles, acid-base behavior, and photophysical properties, are critical for their application in various fields. For instance, the study of photoacid generation from substituted 4,6-bis(trichloromethyl)-1,3,5-triazines reveals the photochemical behavior of triazine derivatives, important for their use in photoresist formulations (Pohlers et al., 1997).
科学研究应用
Quantitative Analysis of Triazine Pesticides
A study by Cheng and Hercules (2002) demonstrated the use of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the quantitative analysis of isomeric triazine pesticides without prior separation. This technique allowed for the estimation of the total concentration and composition of isomeric mixtures, showcasing the relevance of triazine compounds in environmental monitoring and pesticide analysis (Cheng & Hercules, 2002).
Microbial Degradation of Triazine Compounds
Mulbry (1994) explored the degradation of s-triazine compounds by Rhodococcus corallinus, highlighting the environmental impact of these compounds and the potential for bioremediation. The study focused on the microbial transformation of substituted s-triazines, contributing to the understanding of microbial pathways for detoxifying environmental contaminants (Mulbry, 1994).
Attachment of Sugar Residues to Cytotoxic Triazines
Research by Simmonds and Stevens (1982) investigated methods for attaching sugar residues to cytotoxic 1,3,5-triazines, which is crucial for the development of novel chemotherapeutic agents. This study underscores the pharmaceutical applications of triazine derivatives in designing drugs with improved efficacy and targeted delivery mechanisms (Simmonds & Stevens, 1982).
Supramolecular Chemistry Applications
Moral et al. (2010) reported on the microwave-assisted synthesis of pyrazolyl bistriazines, illustrating the utility of triazine derivatives in supramolecular chemistry for creating polymers with interesting fluorescence properties. This study highlights the role of triazine-based compounds in developing materials for advanced technological applications (Moral et al., 2010).
Synthesis and Characterization of Dendrimeric Complexes
Uysal and Koç (2010) synthesized dendrimeric melamine cored complexes capped with metal complexes, indicating the importance of triazine cores in creating materials with potential applications in catalysis and material science (Uysal & Koç, 2010).
属性
IUPAC Name |
2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCLPSNTXOGURM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192721 |
Source


|
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
CAS RN |
39605-42-0 |
Source


|
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

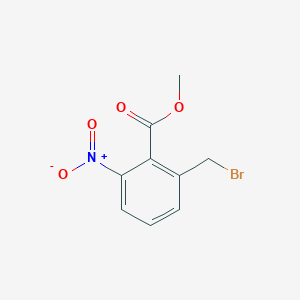
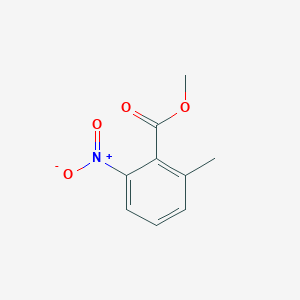
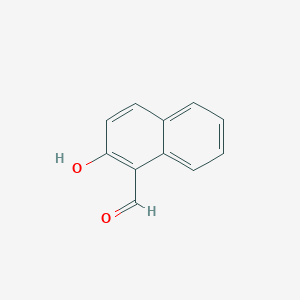
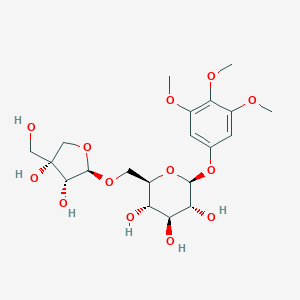
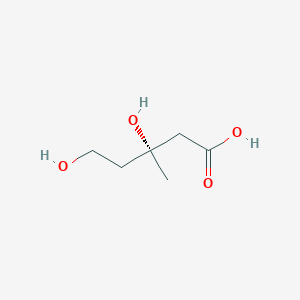
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
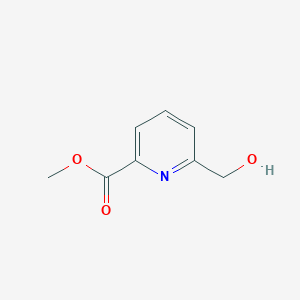
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
